2'-Phenyl-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
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Overview
Description
2'-Phenyl-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of benzoxazines, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_1{Spiro Derivatives of 1,10b-dihydro-5H-pyrazolo [1,5-c] 1,3 ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclopentanone[_{{{CITATION{{{1{Spiro Derivatives of 1,10b-dihydro-5H-pyrazolo [1,5-c] 1,3 .... The reaction conditions include the use of a suitable catalyst and an appropriate solvent to facilitate the formation of the spirocyclic structure[{{{CITATION{{{_1{Spiro Derivatives of 1,10b-dihydro-5H-pyrazolo [1,5-c] 1,3 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Spiro Derivatives of 1,10b-dihydro-5H-pyrazolo [1,5-c] 1,3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction may result in the formation of reduced analogs.
Scientific Research Applications
. Its unique structure and properties make it a valuable candidate for further research and development.
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Biology: It has shown potential antimicrobial, anti-inflammatory, and antioxidant activities[_{{{CITATION{{{_1{Spiro Derivatives of 1,10b-dihydro-5H-pyrazolo [1,5-c] 1,3 .... Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Industry: Its unique properties may be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors, leading to downstream signaling events.
Enzymes: It may inhibit or activate certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
7,9-Dichloro-2-phenyl-1,10b-dihydrospiro[b]benzoxazine
9-Chloro-2-phenyl-1,10b-dihydrospiro[b]benzoxazine
Other spirocyclic derivatives of benzoxazines
Biological Activity
The compound 2'-Phenyl-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a member of the spirocyclic family of compounds that has garnered attention for its potential biological activities. This article synthesizes existing research on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
This compound features a complex structure characterized by a spirocyclic framework, which is known to influence its biological activity. The molecular formula is C22H24N2O with a molecular weight of approximately 364.448 g/mol. The unique arrangement of atoms in this compound contributes to its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that 2'-Phenyl-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] exhibits significant anticancer activity. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of cell cycle regulators and the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in LPS-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
Cytokine | Concentration (pg/mL) | Effect |
---|---|---|
IL-6 | Reduced by 70% | Anti-inflammatory |
TNF-alpha | Reduced by 65% | Anti-inflammatory |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It acts as a modulator of various receptors involved in cell signaling pathways.
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation.
- Oxidative Stress Reduction : It exhibits antioxidant properties that may contribute to its protective effects against cellular damage.
Case Studies
A notable study conducted on animal models demonstrated the efficacy of 2'-Phenyl-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] in reducing tumor size in xenograft models.
Study Overview
- Objective : To evaluate the anticancer efficacy in vivo.
- Method : Mice were administered varying doses of the compound over four weeks.
- Results : A significant reduction in tumor volume was observed compared to control groups.
Properties
IUPAC Name |
2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-8-15(9-3-1)17-14-18-16-10-4-5-11-19(16)23-20(22(18)21-17)12-6-7-13-20/h1-5,8-11,18H,6-7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJHDVIQVQKWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.